molecular formula C14H18N2O2 B269064 N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide

N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide

货号 B269064
分子量: 246.3 g/mol
InChI 键: OLWDURPOTWEJTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(butyrylamino)phenyl]cyclopropanecarboxamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied in the scientific community due to its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of physiological effects.

作用机制

BAY 41-2272 works by activating the sGC enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a critical role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing the levels of cGMP, BAY 41-2272 can improve blood flow and reduce inflammation in the body.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, BAY 41-2272 has been shown to reduce inflammation, inhibit platelet aggregation, and improve endothelial function. BAY 41-2272 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

实验室实验的优点和局限性

One of the major advantages of BAY 41-2272 is its specificity for the sGC enzyme, which makes it a valuable tool for studying the role of cGMP in various physiological processes. However, one of the limitations of BAY 41-2272 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

未来方向

There are several future directions for research on BAY 41-2272. One area of interest is the potential use of BAY 41-2272 in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective sGC activators that can be used in clinical settings. Finally, there is a need for further research on the long-term effects of BAY 41-2272 in vivo, particularly in the context of chronic disease conditions.

合成方法

The synthesis of BAY 41-2272 is a multi-step process that involves the reaction of various chemicals in a controlled environment. The first step involves the preparation of 4-aminophenylcyclopropanecarboxylic acid, which is then reacted with butyryl chloride to form the butyrylamide derivative. The final step involves the reaction of the butyrylamide derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base to form BAY 41-2272.

科学研究应用

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. BAY 41-2272 has been shown to improve pulmonary arterial hypertension in animal models and has shown promising results in clinical trials.

属性

分子式

C14H18N2O2

分子量

246.3 g/mol

IUPAC 名称

N-[4-(butanoylamino)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C14H18N2O2/c1-2-3-13(17)15-11-6-8-12(9-7-11)16-14(18)10-4-5-10/h6-10H,2-5H2,1H3,(H,15,17)(H,16,18)

InChI 键

OLWDURPOTWEJTI-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

规范 SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。